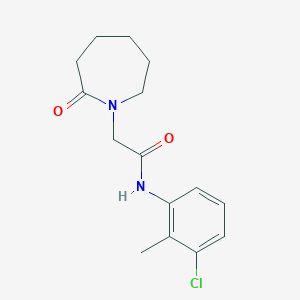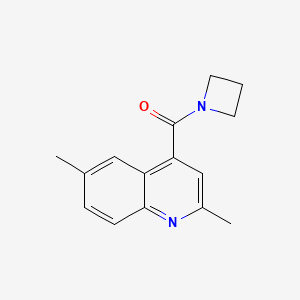
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the brain, including dopamine receptors, serotonin receptors, and acetylcholinesterase. It has been suggested that it may act as a modulator of neurotransmitter systems in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase activity, suggesting its potential use as a treatment for Alzheimer's disease. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.
实验室实验的优点和局限性
One of the advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is its relatively simple synthesis method and high yield. It also has good solubility in various solvents, making it easy to use in lab experiments. However, one of the limitations is its relatively low stability, which can lead to degradation over time. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for the study of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with specific receptors and enzymes in the brain. Additionally, it may be useful to explore its potential as a tool compound for studying other neurotransmitter systems in the brain. Finally, further research is needed to improve its stability and half-life, which could enhance its potential as a drug candidate.
合成方法
The synthesis of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide involves the reaction of 4-hydroxyphenylpiperidine with cyclopropylmethylamine and subsequent carbonylation using carbon monoxide and palladium catalyst. The yield of this reaction is around 70%, and the purity can be improved through recrystallization.
科学研究应用
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, it has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In neuroscience, it has been used to study the role of neurotransmitters and their receptors in the brain.
属性
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-6,12,14,19H,1-2,7-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFZRMWKCXMYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCC(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)